2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid)
Description
The compound 2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) is a synthetic organic molecule featuring a central isoindole-1,3-dione core linked to a substituted piperazine moiety via a butyl chain. The bis(oxalic acid) counterion enhances solubility and stability, making it suitable for pharmaceutical or materials science applications. Its structure combines aromaticity (isoindole-dione) with a flexible aliphatic chain and a tertiary amine (methylpiperazine), enabling interactions with biological targets or polymers .
Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)butyl]isoindole-1,3-dione;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.2C2H2O4/c1-18-10-12-19(13-11-18)8-4-5-9-20-16(21)14-6-2-3-7-15(14)17(20)22;2*3-1(4)2(5)6/h2-3,6-7H,4-5,8-13H2,1H3;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRSKDDCSHKVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It is possible that the compound could affect multiple pathways depending on its targets. The downstream effects of these pathway alterations would depend on the specific roles of the targets within these pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to interact with its targets.
Biological Activity
The compound 2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{22}N_{2}O_{4}
- Molecular Weight : 306.36 g/mol
The compound features a piperazine moiety, which is often associated with various pharmacological effects, particularly in neuropharmacology.
Research indicates that compounds containing piperazine derivatives often interact with neurotransmitter receptors, particularly serotonin (5-HT) receptors. For instance, studies have shown that similar piperazine compounds can act as agonists or antagonists at the 5-HT(1A) receptor, influencing neurotransmitter release and neuronal excitability .
2. Pharmacological Effects
The biological activity of the compound has been linked to several pharmacological effects:
- Antidepressant Activity : The compound's ability to modulate serotonin pathways suggests potential antidepressant effects. Compounds with similar structures have shown efficacy in animal models of depression .
- Anxiolytic Effects : Research indicates that piperazine derivatives can exhibit anxiolytic properties through modulation of GABAergic systems and serotonin receptors .
3. In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant binding affinity for various receptor types, including:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT(1A) | 1.36 nM |
| Muscarinic M(1) | Not specified |
These findings suggest that the compound may influence multiple neurotransmitter systems, contributing to its biological activity.
Case Studies
Several case studies have investigated the effects of similar compounds on animal models:
- Study A : A study involving a related piperazine derivative demonstrated significant reduction in anxiety-like behaviors in rodents when administered at doses of 10 mg/kg. The mechanism was attributed to increased serotonergic activity .
- Study B : Another investigation into a structurally similar compound indicated improvements in depressive symptoms in a mouse model following chronic treatment over four weeks .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The isoindole-1,3-dione scaffold is common in medicinal chemistry. Below is a comparison with four structurally related compounds from synthetic studies ():
Key Observations:
- Substituent Effects : The target compound’s 4-methylpiperazine group contrasts with halogenated aryl groups in 9l and 9m , which likely enhance lipophilicity and receptor binding. Piperazine vs. piperidine (e.g., 11a ) alters basicity and conformational flexibility .
- Physical Properties : Higher melting points (e.g., 11b at 198–203°C) correlate with rigid substituents like benzimidazolone, whereas the target compound’s bis(oxalic acid) salt may lower its melting point compared to neutral analogues.
- Synthetic Yields : Yields (~75–87.5%) are consistent across analogues, suggesting shared synthetic challenges in alkylation or piperazine coupling steps .
Functional Group and Counterion Comparisons
- Bis(oxalic acid) Salt: Unlike hydrochloride salts (e.g., 3D-NKD08616 and 3D-NKD08692 in ), the oxalate counterion may improve aqueous solubility and crystallinity. For example, 3D-NKD08692 (a methylamino-cyclohexyl analogue) is priced at €635/50mg, indicating commercial viability for similar compounds .
- Hydroxymethyl Phenyl Variant: The hydroxymethyl-substituted analogue (CAS 1242469-49-3, ) lacks piperazine but shares the isoindole-dione core. Its Smiles string (O=C1c2ccccc2C(=O)N1c1ccc(CO)cc1) highlights polar vs. nonpolar substituent trade-offs .
Spectral and Analytical Data
- 1H/13C NMR : All analogues (e.g., 9l , 11a ) show characteristic isoindole-dione carbonyl signals (~170 ppm in 13C NMR) and piperazine/piperidine proton splitting (δ 2.5–3.5 ppm) . The target compound’s methylpiperazine protons would resonate similarly.
- Chromatography : Rf values (e.g., 0.219–0.617 in ) suggest polarity ranges; the target compound’s bis(oxalic acid) would likely reduce Rf in similar systems due to increased polarity .
Research Implications and Gaps
- Biological Activity : Analogues with halogenated aryl groups (e.g., 9l , 9m ) are often designed for kinase or receptor inhibition, whereas the target’s methylpiperazine may target neurological or antimicrobial pathways.
Preparation Methods
Epoxide Ring-Opening and Functionalization
The epoxide rac-3 undergoes nucleophilic ring-opening in the presence of HCl, producing a chlorohydrin intermediate. This step is critical for introducing reactive sites for subsequent alkylation. The reaction is typically conducted in chloroform at 0–5°C to minimize side reactions, with a 36% HCl solution added dropwise to maintain controlled protonation. The resulting chlorohydrin (rac-4 ) is isolated via brine washing and dichloromethane extraction, achieving a purity of >95% after recrystallization.
Introduction of the 4-(4-Methylpiperazin-1-yl)butyl Side Chain
The incorporation of the 4-(4-methylpiperazin-1-yl)butyl moiety requires regioselective alkylation of the isoindole-dione intermediate. This is achieved through a two-step process:
Synthesis of 4-Bromobutylphthalimide
A bromobutyl side chain is introduced by reacting rac-4 with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction proceeds in acetonitrile at 60°C for 12 hours, yielding 2-(4-bromobutyl)-1H-isoindole-1,3-dione with a reported yield of 78%.
Piperazine Substitution
The bromobutyl intermediate is then treated with 4-methylpiperazine in dimethylformamide (DMF) at 80°C for 24 hours. This nucleophilic substitution reaction is catalyzed by sodium iodide, which enhances the leaving group’s reactivity. The product, 2-[4-(4-methylpiperazin-1-yl)butyl]-1H-isoindole-1,3-dione, is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1), achieving a yield of 82%.
Bis(oxalate) Salt Formation
The final step involves converting the free base into its bis(oxalate) salt. A patented solid-phase reaction method, originally developed for lithium bis(oxalato)borate, is adapted for this purpose.
Stoichiometric Mixing and Compression
The free base is mixed with oxalic acid in a 1:2 molar ratio and ground thoroughly to ensure homogeneity. The mixture is dry-pressed under 2 MPa pressure to form tablets, which promote intimate contact between reactants.
Thermal Reaction
The tablets are heated at 120°C for 7 hours under atmospheric conditions, followed by further drying at 155°C for 40 hours in the presence of phosphorus pentoxide to remove residual moisture. This method avoids the need for solvent-mediated crystallization, simplifying purification and achieving a product yield of 99.3% with a water content of <0.002%.
Optimization and Characterization
Reaction Condition Analysis
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound, and how can impurities be minimized during synthesis?
- Methodological Answer : Use a stepwise approach with controlled alkylation of the piperazine moiety followed by cyclization. Monitor intermediates via HPLC-MS to identify side products (e.g., unreacted starting materials or dimerization byproducts). For impurity control, employ orthogonal purification methods such as recrystallization in ethanol/water mixtures and preparative chromatography with C18 columns . Reaction conditions (e.g., temperature, stoichiometry of oxalic acid) must be rigorously optimized to suppress oxalate salt formation, which can complicate isolation .
Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS protocol with a deuterated internal standard to account for matrix effects. Validate specificity by spiking plasma/serum with structurally related piperazine derivatives (e.g., 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) to confirm no cross-reactivity. Calibration curves (1–500 ng/mL) should demonstrate <15% deviation at the lower limit of quantification (LLOQ) . Include stability tests under varying pH and temperature to assess degradation kinetics .
Q. What stability-indicating assays are critical for long-term storage studies?
- Methodological Answer : Perform forced degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B) conditions. Use HILIC chromatography to resolve degradation products, particularly hydrolyzed isoindole-dione or oxidized piperazine derivatives. Quantify degradation using area normalization, with acceptance criteria of ≥90% purity after 6 months at -20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of the butyl linker length on target binding affinity?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (C3–C6) and assess binding to target receptors (e.g., serotonin or dopamine receptors) via radioligand displacement assays. Pair computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values to correlate linker flexibility with binding pocket occupancy. Include negative controls like 4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid to isolate linker-specific effects .
Q. What mechanistic approaches are suitable for resolving contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) on discrepant cell lines (e.g., HepG2 vs. MCF-7) to identify differential expression of metabolic enzymes (e.g., CYP450 isoforms) or efflux transporters (P-gp). Validate using chemical inhibitors (e.g., ketoconazole for CYP3A4) to modulate cytotoxicity. Cross-reference with cytotoxicity data from 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid derivatives to isolate isoindole-dione-specific effects .
Q. How can researchers integrate multi-disciplinary frameworks to study the compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution, incorporating in vitro permeability (Caco-2) and plasma protein binding data. Validate with in vivo microdialysis in rodent brain/plasma to assess blood-brain barrier penetration. Link PK data to PD endpoints (e.g., receptor occupancy via PET imaging) using Emax models .
Data Contradiction Analysis
Q. How should conflicting results in receptor selectivity assays be addressed?
- Methodological Answer : Re-evaluate assay conditions for potential artifacts, such as buffer ionic strength affecting piperazine protonation states. Use orthogonal assays (e.g., FRET vs. SPR) to confirm binding. Compare with published data on analogs like [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol to contextualize piperazine-mediated off-target effects .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating the compound’s neuropharmacological effects?
- Methodological Answer : Use transgenic mice (e.g., DAT-KO) to isolate dopaminergic vs. serotonergic activity. Pair behavioral assays (e.g., forced swim test) with ex vivo receptor occupancy measurements. Include a pharmacokinetic arm to correlate exposure (AUC₀–₂₄) with efficacy .
Key Structural and Functional Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
